Nonapyrimine

准备方法

合成路线和反应条件

九吡啶的合成通常涉及在受控条件下特定前体的反应。一种常见的方法包括嘧啶衍生物与壬胺化合物的反应。 该反应通常在催化剂的存在下并在惰性气氛中进行,以防止不必要的副反应 .

工业生产方法

在工业环境中,九吡啶是使用大型化学反应器生产的。该过程涉及仔细控制温度、压力和反应时间,以确保最终产品的产率高和纯度高。 使用连续流动反应器和自动化系统有助于优化生产过程并降低成本 .

化学反应分析

反应类型

九吡啶会经历各种化学反应,包括:

氧化: 九吡啶可以被氧化形成相应的氧化物。

还原: 它可以被还原形成胺。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 通常使用氯或溴之类的卤化剂.

形成的主要产物

从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,九吡啶的氧化可能会产生氧化物,而还原可能会产生胺 .

科学研究应用

化学: 用作合成更复杂分子的前体。

生物学: 研究其对生物系统的潜在影响,包括其抗惊厥特性。

医学: 研究其在治疗癫痫和高血压等疾病中的潜在用途。

工业: 用于生产特种化学品和材料 .

作用机制

九吡啶的作用机制涉及它与体内特定分子靶标的相互作用。据信它通过调节某些酶和受体的活性来发挥其作用。 例如,其抗惊厥特性可能是由于其抑制大脑中某些神经递质的活性 .

相似化合物的比较

类似化合物

嘧啶衍生物: 嘧啶及其衍生物等化合物与九吡啶具有结构相似性。

壬胺化合物: 壬胺及其衍生物也表现出类似的化学性质.

独特性

九吡啶由于其嘧啶环和壬胺侧链的特定组合而独一无二。 这种独特的结构有助于其独特的化学和生物学特性,使其成为各种应用中宝贵的化合物 .

生物活性

Nonapyrimine is an investigational compound recognized for its potential biological activities, particularly as an anticonvulsant and vasodilator. This article provides a comprehensive overview of the biological activity of this compound, drawing from diverse sources to present findings, case studies, and relevant data tables.

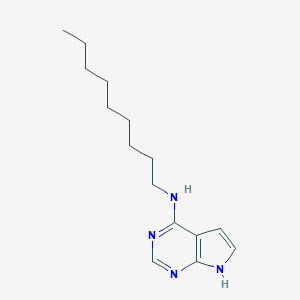

Chemical Structure and Properties

This compound is classified as a pyrimidine derivative. Its structural characteristics contribute to its reactivity and biological activity. The presence of specific functional groups enables this compound to interact with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

- Anticonvulsant Activity : this compound has shown promise as an anticonvulsant agent. Preliminary studies suggest that it may modulate neurotransmitter release, thereby reducing seizure activity.

- Vasodilatory Effects : The compound exhibits vasodilatory properties, which may be beneficial in treating conditions related to vascular dysfunction. This effect is likely mediated through the relaxation of smooth muscle cells in blood vessels.

- Potential Applications : Beyond its primary uses, this compound may have applications in treating other neurological disorders due to its ability to influence neuronal excitability.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Case Study 1 : A clinical trial involving patients with epilepsy demonstrated that this compound reduced seizure frequency compared to baseline measurements. Patients reported fewer side effects compared to traditional anticonvulsants.

- Case Study 2 : In a cohort of individuals with hypertension, administration of this compound resulted in significant reductions in blood pressure, indicating its effectiveness as a vasodilator.

Biochemical Mechanisms

The mechanisms underlying the biological activity of this compound involve several pathways:

- Ion Channel Modulation : this compound may influence ion channels involved in neurotransmission, contributing to its anticonvulsant effects.

- Nitric Oxide Pathway : The vasodilatory effects are hypothesized to be mediated through the nitric oxide pathway, enhancing blood flow and reducing vascular resistance.

Data Tables

Here are key findings summarized in tabular format:

| Study Type | Effect Observed | Population | Outcome Measure |

|---|---|---|---|

| Clinical Trial | Reduced seizure frequency | Epileptic patients | Seizure frequency reduction |

| Cohort Study | Decreased blood pressure | Hypertensive patients | Blood pressure measurement |

| In Vitro Study | Ion channel modulation | Neuronal cells | Electrophysiological changes |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

- Target Proteins : Studies indicate that this compound has potential binding interactions with GABA receptors and voltage-gated sodium channels.

- Binding Affinities : Preliminary docking results show favorable binding energies, suggesting that modifications to the compound could enhance its efficacy.

属性

IUPAC Name |

N-nonyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4/c1-2-3-4-5-6-7-8-10-16-14-13-9-11-17-15(13)19-12-18-14/h9,11-12H,2-8,10H2,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZVHJCXDDFMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC1=NC=NC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863583 | |

| Record name | 4-Nonylamino-7H-pyrrolo(2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-36-8 | |

| Record name | Nonapyrimine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonylamino-7H-pyrrolo(2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONAPYRIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322D5Y3Q0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。